molecular formula C11H10N2O2 B13937702 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-

Cat. No.: B13937702
M. Wt: 202.21 g/mol
InChI Key: VZEBBMQRRUUOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- is unique due to its specific substitution pattern, which enhances its ability to inhibit FGFRs. This makes it a valuable compound for developing targeted cancer therapies .

Properties

IUPAC Name

1-prop-2-enylpyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-6-13-7-9(11(14)15)8-4-3-5-12-10(8)13/h2-5,7H,1,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEBBMQRRUUOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C2=C1N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.